4-(Isopropylamino)butanol
Overview
Description
4-(Isopropylamino)butanol, also known by its CAS number 42042-71-7, is an organic compound belonging to the group of alcohols . It is primarily used as a solvent in various chemical applications but can also be used as an intermediate in chemical synthesis . It is a colorless liquid with an alkaline reaction .
Synthesis Analysis
The synthesis of 4-(Isopropylamino)butanol involves using 200 gm of 4-amino-1-butanol dissolved in a mixed solvent of 400 ml of acetone and 1000 ml of ethanol. After adding 20 gm of 10% Pd/C, hydrogenation is carried out under the pressure of 10 kg for 4-5 hours .Molecular Structure Analysis
The molecular formula of 4-(Isopropylamino)butanol is C7H17NO . The average mass is 131.216 Da and the monoisotopic mass is 131.131012 Da .Chemical Reactions Analysis
4-(Isopropylamino)butanol is a colorless liquid with an alkaline reaction. It reacts easily with acids and is soluble in water .Physical And Chemical Properties Analysis
4-(Isopropylamino)butanol is a colorless liquid with an alkaline reaction . It reacts easily with acids and is soluble in water . The boiling point of this substance is 242°C . In the presence of ammonium chloride, the solution becomes acidic .Scientific Research Applications
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Scientific Field : Archives of Microbiology
- Application Summary : Biobutanol is an alcohol that can be produced by the fermentation of sugars from biomass . It is considered as a primary renewable biofuel for utilization in various countries .
- Methods of Application : The production of biobutanol involves Acetone–Butanol–Ethanol fermentation . Feedstock selection as the substrate is the most crucial step in biobutanol production . Lignocellulosic biomass has been widely used to produce cellulosic biobutanol using agricultural wastes and residue .
- Results or Outcomes : Biobutanol has manifested its capability to be a renewable alternative to gasoline because it was used effectively as a fuel in vehicles without the need for modifications in engine system .
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Scientific Field : Environmental Science and Pollution Research
- Application Summary : Butanol, as a liquid biofuel, has received considerable research attention due to its advantages over ethanol . Several studies have focused on the production of butanol through the fermentation from raw renewable biomass, such as lignocellulosic materials .
- Methods of Application : The production of biobutanol involves Acetone–Butanol–Ethanol fermentation . Feedstock selection as the substrate is the most crucial step in biobutanol production . Lignocellulosic biomass has been widely used to produce cellulosic biobutanol using agricultural wastes and residue .
- Results or Outcomes : Biobutanol has manifested its capability to be a renewable alternative to gasoline because it was used effectively as a fuel in vehicles without the need for modifications in engine system .
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Scientific Field : RSC Advances
- Application Summary : Biobutanol is gaining increasing attention as an alternative renewable fuel owing to its desirable fuel properties . Biobutanol production from lignocellulosic biomass through acetone–butanol–ethanol (ABE) fermentation has gained much interest globally due to its sustainable supply and non-competitiveness with food .
- Methods of Application : This review presents recent developments in lignocellulosic butanol production, including pretreatment and hydrolysis of hemicellulose and cellulose during ABE fermentation . Challenges are discussed, including low concentrations of fermentation sugars, inhibitors, detoxification, and carbon catabolite repression .
- Results or Outcomes : Some key process improvements are also summarised to guide further research and development towards more profitable and commercially viable butanol fermentation .
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Scientific Field : Environmental Science and Pollution Research
- Application Summary : In the last few decades, butanol, as liquid biofuel, has received considerable research attention due to its advantages over ethanol . Several studies have focused on the production of butanol through the fermentation from raw renewable biomass, such as lignocellulosic materials .
- Methods of Application : The major problems in butanol production by ABE fermentation are high cost of feedstock and butanol recovery, low final butanol concentration (around 20 g/L), low butanol yield (approximately 0.33 g/g), and low butanol productivity (< 0.5 g/L/h) caused by butanol inhibition .
- Results or Outcomes : Thus, making biobutanol production less economically competitive than petrochemical butanol .
Safety And Hazards
4-(Isopropylamino)butanol is classified as a flammable liquid and vapor. It may be corrosive to metals and harmful if swallowed. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
properties
IUPAC Name |
4-(propan-2-ylamino)butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2)8-5-3-4-6-9/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLWOCGPIGUXOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513753 | |
Record name | 4-[(Propan-2-yl)amino]butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopropylamino)butanol | |
CAS RN |
42042-71-7 | |
Record name | 4-[(Propan-2-yl)amino]butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Isopropylamino)butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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